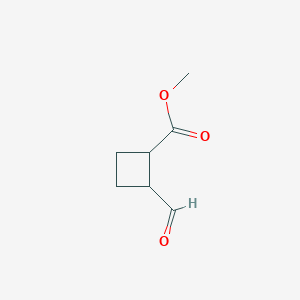![molecular formula C14H14ClNO2S B148364 2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-83-9](/img/structure/B148364.png)
2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as ethacrynic acid, is a diuretic drug that is used to treat conditions such as edema and hypertension. It is a loop diuretic that works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium and water, leading to a decrease in blood volume and blood pressure.
Mecanismo De Acción
Ethacrynic acid works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium and water, leading to a decrease in blood volume and blood pressure. It also inhibits the activity of glutathione S-transferase, an enzyme that is involved in drug resistance in cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid acid include increased excretion of sodium and water, leading to a decrease in blood volume and blood pressure. It also inhibits the activity of glutathione S-transferase, an enzyme that is involved in drug resistance in cancer cells. Ethacrynic acid has been shown to have anti-cancer properties, particularly in the treatment of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid acid in lab experiments is its well-established mechanism of action. It is also readily available and relatively inexpensive. One limitation is that it can have off-target effects, particularly at high doses. It can also be difficult to administer in certain experimental settings, such as in vivo studies.
Direcciones Futuras
There are several future directions for research on 2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid acid. One area of interest is its potential use in combination therapy for the treatment of cancer. It has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin. Another area of interest is its potential use in the treatment of cystic fibrosis. Ethacrynic acid has been shown to improve lung function in patients with cystic fibrosis, and further research is needed to determine its potential therapeutic benefits. Finally, there is interest in developing more selective inhibitors of glutathione S-transferase, which could have potential applications in cancer treatment and other disease areas.
Métodos De Síntesis
Ethacrynic acid can be synthesized in several ways, including the reaction of 2-chloro-4-ethylthiazole with 3-chloro-4-phenylbutyric acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-4-ethylthiazole with 3-chlorobenzoic acid in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
Ethacrynic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. It works by inhibiting the activity of glutathione S-transferase, an enzyme that is involved in drug resistance in cancer cells. Ethacrynic acid has also been studied for its potential use in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system.
Propiedades
Número CAS |
138568-83-9 |
|---|---|
Nombre del producto |
2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Fórmula molecular |
C14H14ClNO2S |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(5-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-10-7-16-13(19-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Clave InChI |
YDMMNZQIFWMWSN-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
SMILES canónico |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



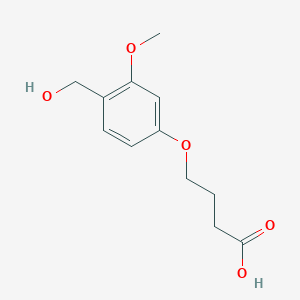
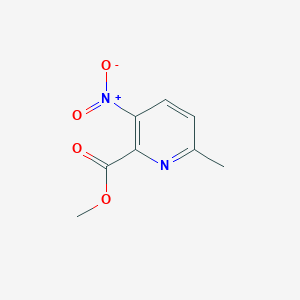
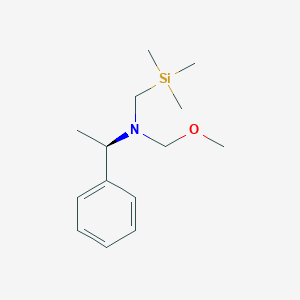
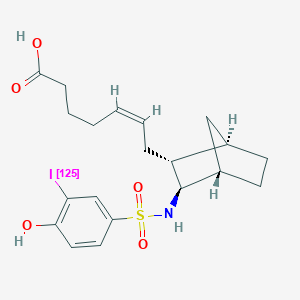
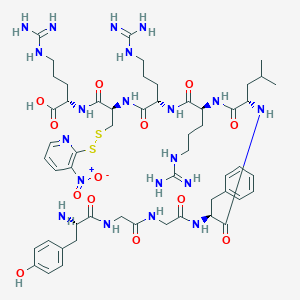
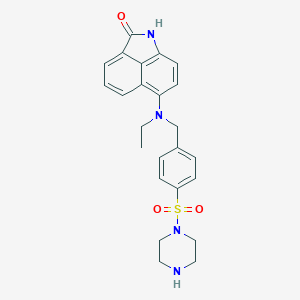
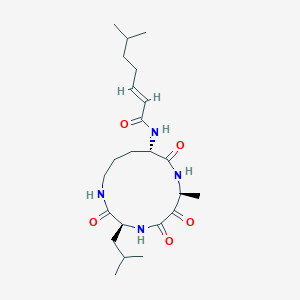
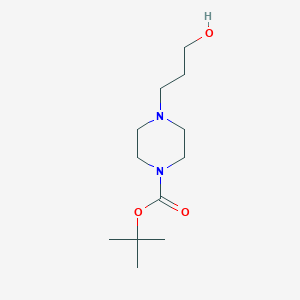
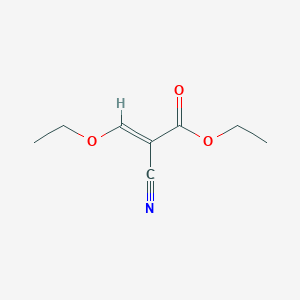
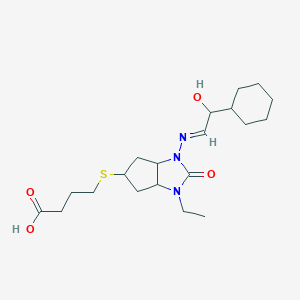
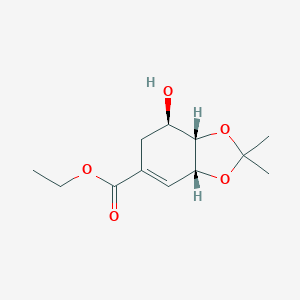
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
